molecular formula C15H17N3O2 B563051 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1217002-93-1

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

Cat. No. B563051
CAS RN: 1217002-93-1
M. Wt: 274.298
InChI Key: UXNRBAJNAWIPGF-PBLHTNPHSA-N
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Description

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, also known as Trp-P-1, is a mutagen/carcinogen derived from cooked foods . It enhances the induction of mutations and chromosome aberrations .


Synthesis Analysis

Trp-P-1 is a pyridoindole . It is formed in cooked meat and fish in our daily diet . It affects the cells in the blood circulation system before it causes carcinogenicity in target organs such as the liver .


Molecular Structure Analysis

The molecular formula of Trp-P-1 is C13H13N3 . The IUPAC name is 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine . The molecular weight is 211.26 g/mol .


Chemical Reactions Analysis

Trp-P-1 has been found to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA . It inhibits incision by T4 endonuclease V, which cleaves DNA at the site of cyclobutane dimers .


Physical And Chemical Properties Analysis

Trp-P-1 has a molecular weight of 211.26 g/mol . Its XLogP3 value, which is a measure of how easily a molecule can cross cell membranes, is 2 .

Scientific Research Applications

Synthesis and Mutagenic Properties

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a γ-carboline derivative, has been synthesized through various methods for research purposes. Studies have demonstrated its mutagenic properties, making it a significant subject in genetic mutation and carcinogenicity research (Akimoto et al., 1977); (Akimoto et al., 1985).

Carcinogenicity Studies

Extensive research has been conducted on the carcinogenic effects of this compound. Studies have shown its ability to induce hepatocellular carcinomas in rats and mice, highlighting its role in cancer research (Takayama et al., 1985); (Matsukura et al., 1981).

Biochemical Studies

This compound has also been studied for its effects on various biochemical processes. For instance, it inhibits tryptophan hydroxylase, an enzyme critical in serotonin synthesis, and affects monoamine metabolism in neuronal models. These findings contribute to our understanding of neurotoxicity and neuropharmacology (Naoi et al., 1991); (Naoi et al., 1988).

Environmental and Dietary Exposure

The presence of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole in environmental samples, like cigarette smoke and cooked meats, has been analyzed. These studies provide insights into the potential health risks associated with exposure to carcinogenic compounds in everyday environments (Manabe & Wada, 1988); (Mesa et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, also known as Trp-P-1, are caspase-3-like proteases . These proteases play a crucial role in the process of apoptosis, a form of programmed cell death .

Mode of Action

Trp-P-1 interacts with its targets by activating caspase-3-like proteases . At a concentration of 20 μM, it triggers apoptosis, while at a higher concentration of 100 μM, it induces necrosis . The activation in necrosis and apoptosis results from the activation of caspase-9 and caspase-8, respectively .

Biochemical Pathways

The compound affects the apoptotic pathway . By activating caspase-3-like proteases, it triggers a cascade of biochemical events leading to apoptosis . This process involves a series of changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is known to be a dietary carcinogen , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The activation of caspase-3-like proteases by Trp-P-1 leads to apoptosis and necrosis in cells . This can result in the death of cells, which may contribute to its carcinogenic effects . It has been shown to induce chromosomal anomalies in mammalian cells, including human cells, in vitro .

Action Environment

The action, efficacy, and stability of Trp-P-1 can be influenced by various environmental factors. For instance, it is known to be a mutagen and carcinogen isolated from the charred parts of cooked foods , suggesting that cooking methods and temperature can affect its formation and activity.

Safety and Hazards

Trp-P-1 is a mutagen/carcinogen . It enhances the induction of mutations and chromosome aberrations . It is derived from cooked foods and can affect the cells in the blood circulation system before it causes carcinogenicity in target organs such as the liver .

properties

IUPAC Name

acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-PBLHTNPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217002-93-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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